molecular formula C7H5F2NO B175229 N-(2,4-difluorophenyl)formamide CAS No. 198077-68-8

N-(2,4-difluorophenyl)formamide

Cat. No. B175229
CAS RN: 198077-68-8
M. Wt: 157.12 g/mol
InChI Key: STIXBOLNIAVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)formamide, also known as DFF, is a chemical compound that has been extensively studied for its potential use in scientific research. DFF is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has gained attention due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)formamide is not fully understood, but it is believed to interact with various enzymes and proteins in the body. N-(2,4-difluorophenyl)formamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to interact with proteins involved in signal transduction pathways, such as protein kinase C.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)formamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-difluorophenyl)formamide has also been shown to inhibit the growth of fungi and bacteria. Additionally, N-(2,4-difluorophenyl)formamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-difluorophenyl)formamide in lab experiments is its high purity and stability. N-(2,4-difluorophenyl)formamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2,4-difluorophenyl)formamide is its potential toxicity. N-(2,4-difluorophenyl)formamide has been shown to be toxic to certain cell lines and can cause damage to DNA. Therefore, caution should be taken when handling N-(2,4-difluorophenyl)formamide in the lab.

Future Directions

There are several future directions for the use of N-(2,4-difluorophenyl)formamide in scientific research. One direction is the development of new drugs based on the structure of N-(2,4-difluorophenyl)formamide. Another direction is the use of N-(2,4-difluorophenyl)formamide as a fluorescent probe for the detection of other molecules. Additionally, N-(2,4-difluorophenyl)formamide could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of N-(2,4-difluorophenyl)formamide in various fields of research.
In conclusion, N-(2,4-difluorophenyl)formamide is a chemical compound that has gained attention for its unique properties and potential applications in scientific research. N-(2,4-difluorophenyl)formamide has been widely used in the development of new drugs, materials, and probes for the detection of other molecules. However, caution should be taken when handling N-(2,4-difluorophenyl)formamide due to its potential toxicity. Further research is needed to fully understand the potential applications of N-(2,4-difluorophenyl)formamide in various fields of research.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)formamide can be achieved through several methods, including the reaction of 2,4-difluoroaniline with formic acid, or the reaction of 2,4-difluorobenzoyl chloride with ammonia. The yield of N-(2,4-difluorophenyl)formamide can be improved by using a catalyst such as copper or palladium. The purity of N-(2,4-difluorophenyl)formamide can be increased by recrystallization or column chromatography.

Scientific Research Applications

N-(2,4-difluorophenyl)formamide has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, including anticancer and antifungal agents. N-(2,4-difluorophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. Additionally, N-(2,4-difluorophenyl)formamide has been used in the development of new materials such as polymers and liquid crystals.

properties

IUPAC Name

N-(2,4-difluorophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIXBOLNIAVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)formamide

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